Exclusive Formation of 3-Oxabicyclo[3.3.0]octenes in Dicobalt Hexacarbonyl-Mediated Cyclization vs. Carbobicyclic Pathway
The dicobalt hexacarbonyl complex of 3-methylhept-6-en-1-yn-3-ol allyl ether undergoes cyclization with 100% chemoselectivity to give exclusively 3-oxabicyclo[3.3.0]octenes, completely outcompeting the formation of carbobicyclo[3.3.0]octenes [1]. This is in contrast to many related 1,6-enyne cyclizations which can yield mixtures of carbocyclic and heterocyclic products.
| Evidence Dimension | Chemoselectivity in cycloisomerization |
|---|---|
| Target Compound Data | 100% 3-oxabicyclo[3.3.0]octene formation (exclusive product) |
| Comparator Or Baseline | Other 1,6-enynes often produce mixtures of carbobicyclo[3.3.0]octenes and oxabicyclo compounds |
| Quantified Difference | Exclusive heterocycle formation vs. potential mixtures |
| Conditions | Dicobalt hexacarbonyl complex formation, cyclization on SiO2 sorbent surface |
Why This Matters
Exclusive chemoselectivity translates to higher isolated yields of the desired oxygen heterocycle and a simpler purification process, reducing procurement costs associated with low-yielding or complex separations.
- [1] Smit, V.A. et al., Cyclization of 3-methylhept-6-en-1-yn-3-ol dicobalt hexacarbonyl complex and its derivatives on the surfaces of chromatographic adsorbents, Russ. Chem. Bull., 1988, 37, 2521-2526. View Source
